Potent RNase L Activation by CAS 797028-30-9 Versus a Sterically Modified 8-Substituted Analog
CAS 797028-30-9 activates the 2-5A-dependent ribonuclease (RNase L) with an IC50 of 2.30 nM in a mouse L-cell extract protein synthesis inhibition assay, placing it among the most potent purine-2,6-dione RNase L activators reported [1]. In contrast, a structurally related analog bearing an 8-(4-benzylpiperidin-1-yl)methyl substituent in place of the 8-(piperidin-1-yl) group (CID 667127 / BDBM89233) exhibited an IC50 of 2.11 × 10^3 nM in related profiling, representing an approximate 917-fold loss in target engagement potency [2]. This extreme divergence highlights the intolerance of the RNase L binding pocket to steric bulk or altered geometry at the purine C8 position and directly supports the unique activation profile of the 8-(piperidin-1-yl) unsubstituted variant.
| Evidence Dimension | RNase L activation potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | 8-[(4-benzylpiperidin-1-yl)methyl] analog (CID 667127): IC50 = 2,110 nM |
| Quantified Difference | ~917-fold higher potency for the target compound |
| Conditions | Mouse L-cell extract; inhibition of protein synthesis (BindingDB assay) |
Why This Matters
For researchers studying interferon-mediated innate immunity, the 917-fold RNase L activation advantage makes CAS 797028-30-9 the empirically superior chemical probe; procurement of any 8-substituted analog unvalidated in this assay would risk negligible target engagement.
- [1] BindingDB. PrimarySearch_ki: IC50 2.30 nM, activation of 2-5A-dependent ribonuclease (RNase L) measured by protein synthesis inhibition in mouse L-cell extracts. Ligand BDBM50025002. View Source
- [2] BindingDB. BDBM89233 (CID 667127). Affinity Data: IC50 2.11E+3 nM. 8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione. View Source
